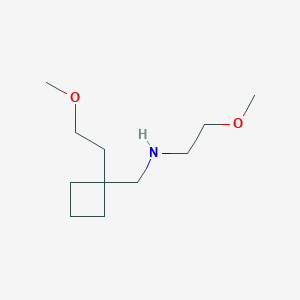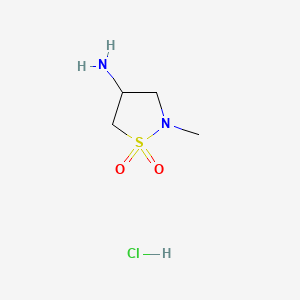
4-Amino-2-methyl-1lambda6,2-thiazolidine-1,1-dionehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-methyl-1lambda6,2-thiazolidine-1,1-dionehydrochloride is a heterocyclic compound that contains a thiazolidine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial chemistry. The presence of both sulfur and nitrogen atoms in the thiazolidine ring contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methyl-1lambda6,2-thiazolidine-1,1-dionehydrochloride typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can then be further reacted with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2-methyl-1lambda6,2-thiazolidine-1,1-dionehydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon and nitrogen atoms in the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
Major products formed from these reactions include various thiazolidine derivatives, sulfoxides, sulfones, and substituted thiazolidines. These products have diverse applications in medicinal chemistry and organic synthesis .
Applications De Recherche Scientifique
4-Amino-2-methyl-1lambda6,2-thiazolidine-1,1-dionehydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and antidiabetic agent.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of 4-Amino-2-methyl-1lambda6,2-thiazolidine-1,1-dionehydrochloride involves its interaction with specific molecular targets and pathways. For example, its hypoglycemic activity is attributed to the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ), which improves insulin sensitivity. Additionally, its antimicrobial action is linked to the inhibition of cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-2,3,3-trimethyl-1lambda6,2-thiazolidine-1,1-dione hydrochloride
- 4-Amino-1lambda6,2-thiazolidine-1,1,3-trione hydrochloride
- 2-[(4-aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione
Uniqueness
4-Amino-2-methyl-1lambda6,2-thiazolidine-1,1-dionehydrochloride is unique due to its specific substitution pattern on the thiazolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Propriétés
Numéro CAS |
2825007-17-6 |
|---|---|
Formule moléculaire |
C4H11ClN2O2S |
Poids moléculaire |
186.66 g/mol |
Nom IUPAC |
2-methyl-1,1-dioxo-1,2-thiazolidin-4-amine;hydrochloride |
InChI |
InChI=1S/C4H10N2O2S.ClH/c1-6-2-4(5)3-9(6,7)8;/h4H,2-3,5H2,1H3;1H |
Clé InChI |
YUAWVQHQJNCPKL-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(CS1(=O)=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-{[(pyridin-2-yl)amino]methyl}cyclohexyl)methyl]pyridin-2-amine](/img/structure/B13532879.png)
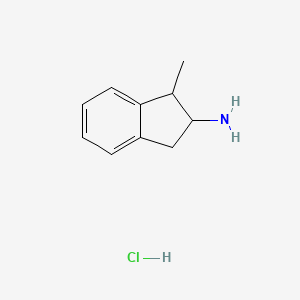
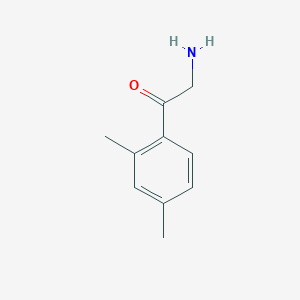
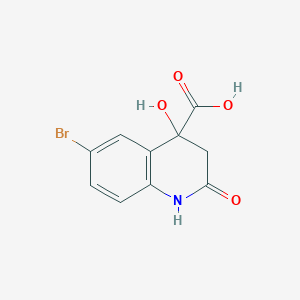

![1-[2-(2-chlorophenyl)ethanesulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B13532913.png)
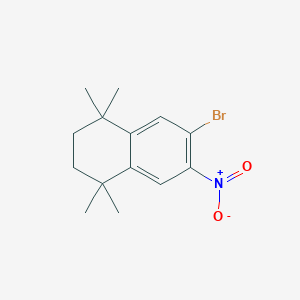



![2-{[(Tert-butoxy)carbonyl]amino}-3-(3,3-dimethylcyclobutyl)propanoic acid](/img/structure/B13532932.png)
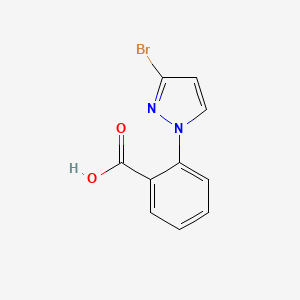
![(4-Chlorophenyl)[2-fluoro-5-(trifluoromethyl)phenyl]methanamine](/img/structure/B13532945.png)
